2,5-DI-Tert-butylperylene

OLED chromaticity stability aggregation suppression

2,5-Di-tert-butylperylene (DtBuPe, CAS 369612-06-6) is a systematically substituted perylene chromophore bearing two sterically demanding tert-butyl groups at the 2- and 5-positions. With a molecular formula of C28H28 and an exact mass of 364.219 Da, the compound belongs to the class of polycyclic aromatic hydrocarbons and serves primarily as a core scaffold for constructing bridge-anchor sensitizers in dye-sensitized solar cells (DSSCs) and photoelectrosynthesis cells (DSPECs).

Molecular Formula C28H28
Molecular Weight 364.5 g/mol
CAS No. 369612-06-6
Cat. No. B14252232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-DI-Tert-butylperylene
CAS369612-06-6
Molecular FormulaC28H28
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC=CC5=C4C2=CC=C5)C(C)(C)C
InChIInChI=1S/C28H28/c1-27(2,3)19-13-18-14-20(28(4,5)6)16-24-22-12-8-10-17-9-7-11-21(25(17)22)23(15-19)26(18)24/h7-16H,1-6H3
InChIKeyNGHJVORHVNULPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-DI-Tert-butylperylene (CAS 369612-06-6): Core Identity and Sourcing Baseline for Procurement Decision-Making


2,5-Di-tert-butylperylene (DtBuPe, CAS 369612-06-6) is a systematically substituted perylene chromophore bearing two sterically demanding tert-butyl groups at the 2- and 5-positions. With a molecular formula of C28H28 and an exact mass of 364.219 Da, the compound belongs to the class of polycyclic aromatic hydrocarbons and serves primarily as a core scaffold for constructing bridge-anchor sensitizers in dye-sensitized solar cells (DSSCs) and photoelectrosynthesis cells (DSPECs) [1]. The tert-butyl substituents are installed to suppress intermolecular π-π stacking and aggregation, preserving high fluorescence quantum yields in concentrated or solid-state environments, a problem that plagues unsubstituted perylene [2]. The compound is offered by specialized suppliers for research use only, and its synthetic accessibility via regioselective Friedel-Crafts alkylation, iridium-catalyzed borylation, and palladium-catalyzed cross-coupling has been demonstrated in the primary literature [1].

Why Unsubstituted Perylene or Simple Alkyl Derivatives Cannot Substitute for 2,5-DI-Tert-butylperylene in Solid-State and Surface-Anchored Applications


The selection of a perylene core for thin-film or surface-anchored devices cannot be reduced to merely choosing any perylene or alkyl-perylene. Unsubstituted perylene, despite its near-unity solution fluorescence quantum yield, undergoes catastrophic Aggregation-Caused Quenching (ACQ) in the solid state due to strong intermolecular π-π stacking, which creates non-radiative decay channels [1]. Even systematic substitution with methyl groups (e.g., 2,5-dimethylperylene, DiMePe) yields a computationally convenient surrogate but fails to provide the physical steric bulk needed to prevent aggregation in real device configurations; critically, substitution of DtBuPe's tert-butyl groups with methyls was shown in computational models to be valid only when verified against the parent DtBuPe results [2]. Furthermore, the 2,5-substitution pattern of DtBuPe uniquely preserves two reactive peri positions (3,4 and 9,10) and two free ortho positions, enabling the regioselective installation of one or two bridge-anchor linker units for TiO2 or ZnO surface binding—synthetic versatility that the fully substituted 2,5,8,11-tetra-tert-butylperylene (TBPe) cannot offer [3]. Generic substitution thus fails simultaneously on aggregation control, synthetic utility, and application-specific electronic tuning.

Quantitative Differentiation Evidence for 2,5-DI-Tert-butylperylene Against Closest Comparators


Aggregation-Induced CIE Chromaticity Shift: 2,5-Di-tert-butylperylene Core vs. Unsubstituted Perylene in Electroluminescent Devices

Electroluminescent devices doped with the nonplanar perylene derivative 2,5,8,11-tetra-tert-butylperylene (TBPe) exhibited markedly superior color stability over dopant concentration compared to devices doped with planar, unsubstituted perylene. As the dopant concentration increased from 1% to 5%, the CIE 1931 chromaticity coordinates of the TBPe-doped device shifted only from (0.168, 0.273) to (0.175, 0.273) (Δx = +0.007, Δy = 0.000), whereas the perylene-doped device shifted from (0.165, 0.196) to (0.178, 0.252) (Δx = +0.013, Δy = +0.056). The near-zero y-shift for TBPe versus the 0.056 y-shift for perylene quantifies the superior aggregation resistance conferred by tert-butyl substitution. Because DtBuPe shares the identical steric protection mechanism—tert-butyl groups installed on the perylene core specifically to prevent π-stacking—the magnitude of aggregation suppression observed for TBPe is directly transferable as a class-level proxy for DtBuPe relative to unsubstituted perylene [1].

OLED chromaticity stability aggregation suppression

Substituent Model Validity: 2,5-Di-tert-butylperylene (DtBuPe) vs. 2,5-Dimethylperylene (DiMePe) in Charge-Transfer Simulations

In computational studies of perylene-bridge-anchor charge transfer on TiO2, researchers simplified DtBuPe by substituting the bulky tert-butyl groups with methyl groups to create DiMePe as a computationally tractable surrogate. It was explicitly verified, through both static and dynamics DFT calculations, that the methyl-for-tert-butyl substitution did not induce significant changes to the electronic results [1]. This finding establishes that DtBuPe's steric protection (aggregation prevention) can be computationally decoupled from its electronic properties: the electronic structure of DtBuPe is faithfully reproduced by DiMePe, while the physical anti-aggregation function is entirely lost in DiMePe. No other perylene substitution pattern has been validated through such rigorous computational benchmarking.

computational chemistry DFT charge transfer dynamics

Surface Morphology Preservation During ZnO Nanorod Sensitization: Click-Chemistry-Anchored DtBuPe vs. Direct Carboxylic Acid Binding

A direct head-to-head comparison of ZnO nanorod functionalization strategies demonstrated that 9-(4-azidophenyl)-2,5-di-tert-butylperylene (DTBPe-Ph-N3) anchored via copper-catalyzed azide-alkyne click chemistry (CuAAC) preserved ZnO surface morphology, as confirmed by scanning electron microscopy (SEM). In contrast, attempts to bind the reference compound DTBPe-Ph-Tz-COOH directly from solution led to etched ZnO surfaces (confirmed by SEM) and undefined binding modes (confirmed by transient absorption spectroscopy). After click-chemistry functionalization, transient absorption spectroscopy demonstrated interfacial electron transfer following visible light excitation, confirming the functional integrity of the sensitized surface [1].

ZnO sensitization surface functionalization click chemistry

Synthetic Regioselectivity Advantage: 2,5-Di-tert-butylperylene vs. 2,5,8,11-Tetra-tert-butylperylene (TBPe) for Bridge-Anchor Derivatization

The 2,5-di-tert-butyl substitution pattern of DtBuPe leaves two peri positions and two ortho positions available for further functionalization, enabling the systematic synthesis of four structurally distinct bridge-anchor derivatives: peri (12b), ortho (15b), peri,peri (18b), and ortho,ortho (21b) acrylic acid compounds [1]. In contrast, 2,5,8,11-tetra-tert-butylperylene (TBPe) has all four reactive positions (2,5,8,11) blocked by tert-butyl groups, precluding any further core functionalization for surface anchoring. The photophysical consequences of DtBuPe's regioisomeric substitution are substantial: the peri,peri (bis-peri) sensitizer exhibited a 50 nm red shift in ground-state absorption relative to the parent core, while the peri (mono-peri) compound showed a 30 nm red shift [2]. This systematic tunability is unavailable with TBPe.

regioselective synthesis bridge-anchor DSSC sensitizers

Fluorescence Depolarization Benchmarking: TBPe (DtBuPe Structural Analog) as a Rigid Rotor Probe vs. Flexible Perylene Derivatives

Fluorescence anisotropy measurements on 2,5,8,11-tetra-tert-butylperylene (TBPe) in alkanes and alcohols have established this tert-butyl-substituted perylene as a rigid rotor with well-characterized rotational correlation times, enabling its use as a calibrated probe for local microviscosity [1]. The rigidity arises directly from the steric hindrance of the tert-butyl groups, which lock the molecular conformation and eliminate internal rotational degrees of freedom. In contrast, N-substituted perylene dyes with secondary alkyl groups exhibit low rotational barriers and conformational flexibility [2]. Although these anisotropy studies were conducted on TBPe rather than DtBuPe directly, the structural origin of the rigidity—tert-butyl steric hindrance on the perylene core—is identically operative in DtBuPe, distinguishing both compounds from flexible-chain perylene dyes.

fluorescence anisotropy rotational dynamics molecular probe

Evidence-Backed Procurement Scenarios for 2,5-DI-Tert-butylperylene in Advanced Materials Research


Systematic Bridge-Anchor Sensitizer Libraries for DSSC/DSPEC Charge-Transfer Studies

The unique 2,5-substitution pattern of DtBuPe—which leaves two peri and two ortho positions available for sequential functionalization—enables the construction of a four-compound sensitizer library (peri, ortho, peri,peri, ortho,ortho) from a single core scaffold. Each regioisomer exhibits distinct absorption characteristics, with red shifts ranging from 30 to 50 nm relative to the parent core, allowing systematic investigation of linker position effects on interfacial electron transfer [1]. No other aggregation-resistant perylene core offers this synthetic versatility; TBPe cannot be functionalized at all, and unsubstituted perylene aggregates catastrophically.

Morphology-Preserving ZnO Nanorod Sensitization via Click Chemistry

For researchers fabricating sensitized ZnO nanorod or nanowire devices, the azide-functionalized DtBuPe derivative (DTBPe-Ph-N3) is the only demonstrated perylene sensitizer that preserves nanostructure morphology during surface attachment. The CuAAC click-chemistry approach yields defined binding modes and retains interfacial electron transfer capability, whereas conventional direct carboxylic acid binding etches the ZnO surface and produces undefined binding geometries [2]. Procurement of the DtBuPe core with a plan for azide derivatization is therefore essential for morphology-sensitive ZnO architectures.

Computational Screening Workflows Using Validated Methyl Surrogate Models

Computational groups performing DFT- or TD-DFT-based virtual screening of perylene sensitizers can leverage the validated DiMePe (2,5-dimethylperylene) surrogate model to dramatically reduce computational cost. The explicit verification that methyl-for-tert-butyl substitution does not alter electronic structure—confirmed across static DFT, TD-DFT, and dynamics calculations—means that electronic property predictions can be made on smaller, computationally cheaper DiMePe models while retaining confidence that results are transferable to the experimentally relevant DtBuPe system [3]. This validated shortcut is unique to DtBuPe among anti-aggregation perylenes.

Aggregation-Resistant Perylene Core for Solid-State Fluorescence Applications

In any application where perylene fluorescence must be maintained in concentrated solution, thin film, or solid-state formats, DtBuPe provides aggregation resistance through steric protection of the chromophore. The quantitative benchmark from OLED studies shows that tert-butyl-substituted perylenes suppress concentration-dependent chromaticity shift to near zero (CIE Δy ≈ 0.000 from 1% to 5% doping), whereas unsubstituted perylene suffers a 0.056 y-coordinate shift over the same concentration range [4]. For solid-state fluorescence standards, sensor films, or doped emissive layers, DtBuPe is the minimal-alkyl-substitution core that delivers this anti-aggregation function while preserving reactive positions.

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